Camiverine

Description

Historical Context and Evolution of Research on Antispasmodic Agents

The pursuit of agents capable of alleviating smooth muscle spasms has a long history in medicine, driven by the prevalence of conditions involving involuntary muscle contractions in the gastrointestinal, genitourinary, and respiratory systems. Early approaches to managing spasms often involved natural products. For instance, papaverine (B1678415), an alkaloid derived from opium, was isolated in 1848, with its antispasmodic properties identified by 1917. Similarly, atropine (B194438), another naturally occurring alkaloid, has been recognized for its anticholinergic and antispasmodic effects ncats.io.

The evolution of drug discovery, particularly over the last century, has seen a shift from isolating active ingredients from medicinal plants to a more systematic, chemistry-driven approach, increasingly guided by pharmacology and clinical sciences ncats.io. This progression has led to the development of numerous synthetic antispasmodic agents, often designed to target specific mechanisms involved in smooth muscle contraction, such as calcium channels or muscarinic receptors patsnap.com. The continued development of antispasmodics remains crucial for symptomatic treatment of conditions characterized by smooth muscle contraction and cramping google.com.

Rationale for Continued Academic Inquiry into Camiverine

This compound (PubChem CID: 40984, 76964875 for (S)-Camiverine) is formally recognized as an International Nonproprietary Name (INN) ncats.iouni.lunih.govwho.int. Its classification within the INN system places it under the "-verine" stem, denoting spasmolytics with a papaverine-like action who.int. This classification itself suggests a foundational interest in its potential as an antispasmodic agent. The rationale for academic inquiry into compounds like this compound stems from the ongoing need for effective therapeutic options that can specifically target smooth muscle spasms, potentially with improved efficacy or different pharmacological profiles compared to existing agents. Understanding the specific actions of individual compounds like this compound contributes to the broader knowledge base of spasmolytic pharmacology.

Overview of Current Research Landscape Pertaining to this compound

Specific detailed academic research findings solely focused on this compound in recent public literature are not extensively documented in the provided search results. However, early assessments have characterized some of its fundamental pharmacological properties. This compound is identified as a phenylacetate (B1230308) derivative with cardiovascular properties ncats.io.

Crucially, in vitro studies have evaluated its antispasmodic action in comparison to established agents. This compound demonstrated an antispasmodic action that was approximately 1/16th that of atropine when tested against acetylcholine-induced spasms. Furthermore, it exhibited a more potent effect than papaverine, showing 6.7 to 19.4 times the activity against barium chloride (BaCl2) and histamine-induced spasms, respectively, in in vitro tests ncats.io. These findings suggest a distinct pharmacological profile for this compound in modulating smooth muscle activity.

In terms of preliminary toxicological observations from early studies, no chronic toxicity was observed in rats administered an oral dose of 50-100 mg/kg daily for 60 days ncats.io.

The following table summarizes the comparative in vitro antispasmodic activity of this compound:

| Comparative Agent | Type of Spasm Tested (in vitro) | This compound's Relative Potency | Source |

| Atropine | Acetylcholine-induced spasm | 1/16th of atropine | ncats.io |

| Papaverine | BaCl2-induced spasm | 6.7 times papaverine | ncats.io |

| Papaverine | Histamine-induced spasm | 19.4 times papaverine | ncats.io |

While this compound is recognized as an INN and has shown promising in vitro antispasmodic activity in early assessments, the public domain of academic literature does not currently reveal a broad landscape of ongoing, detailed research studies specifically dedicated to this compound. Its presence in patent documents google.comgoogle.com and INN lists ncats.iowho.int indicates its status as a recognized pharmaceutical substance, but the depth of publicly available academic inquiry beyond its basic characterization appears limited. Further research would be required to fully elucidate its comprehensive pharmacological profile, mechanisms of action, and potential therapeutic applications.

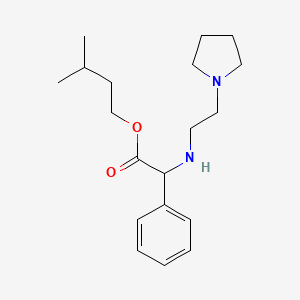

Structure

3D Structure

Properties

CAS No. |

54063-28-4 |

|---|---|

Molecular Formula |

C19H30N2O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

3-methylbutyl 2-phenyl-2-(2-pyrrolidin-1-ylethylamino)acetate |

InChI |

InChI=1S/C19H30N2O2/c1-16(2)10-15-23-19(22)18(17-8-4-3-5-9-17)20-11-14-21-12-6-7-13-21/h3-5,8-9,16,18,20H,6-7,10-15H2,1-2H3 |

InChI Key |

HKVGEMSALZULPM-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(C1=CC=CC=C1)NCCN2CCCC2 |

Canonical SMILES |

CC(C)CCOC(=O)C(C1=CC=CC=C1)NCCN2CCCC2 |

Origin of Product |

United States |

Synthesis and Advanced Structural Analysis of Camiverine and Its Derivatives

Modern Synthetic Methodologies for Camiverine

This compound, a substituted isoquinoline (B145761), is a target for synthetic chemists aiming to develop efficient and novel pathways for its creation and the generation of its derivatives. Modern synthetic organic chemistry offers a range of powerful tools to construct such molecules with high precision and diversity. fishersci.comresearchgate.net These methodologies focus on stereocontrol, the creation of molecular libraries, and the use of environmentally benign reagents.

Strategies for Stereospecific Synthesis

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Stereospecific synthesis, therefore, is crucial for producing the desired enantiomer or diastereomer exclusively. For isoquinoline alkaloids, strategies often involve asymmetric catalysis or the use of chiral starting materials.

Key approaches applicable to the synthesis of chiral isoquinolines include:

Asymmetric Hydrogenation: This technique can be used to set a stereocenter during the synthesis of the tetrahydroisoquinoline core. Catalysts bearing chiral ligands can deliver hydrogen to one face of a prochiral precursor, leading to a high enantiomeric excess of the desired product.

Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure natural products, such as amino acids (e.g., L-tyrosine or L-DOPA), as starting materials. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective method for creating chiral centers. Enzymes can perform reactions with high enantio- and regioselectivity under mild conditions.

Table 1: Comparison of Stereospecific Synthesis Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in a reaction on a prochiral substrate. | High efficiency, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from nature. | Pre-defined stereochemistry, often fewer steps. |

| Biocatalysis | Uses enzymes to catalyze stereospecific transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

Diversity-Oriented Synthesis Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material. nih.govmdpi.com This approach is invaluable in drug discovery for exploring chemical space and identifying novel compounds with desired biological activities. cam.ac.ukscispace.com In the context of this compound, a DOS approach would involve modifying its core structure to produce a library of analogs.

A hypothetical DOS workflow for this compound could involve:

Scaffold Elaboration: Beginning with a common isoquinoline intermediate, different building blocks can be introduced to vary the substituents on the aromatic ring and the side chain.

Stereochemical Diversity: By employing different stereoselective methods, a collection of all possible stereoisomers can be generated.

Functional Group Modification: Key functional groups, such as esters or ethers, can be systematically replaced with other groups (e.g., amides, tetrazoles) to probe structure-activity relationships. uci.edu

This strategy allows for the rapid creation of hundreds or thousands of related but structurally distinct compounds for high-throughput screening. scispace.com

Applications of Aerobic Oxidative C-N Bond Formation

Modern synthetic chemistry emphasizes the use of "green" and atom-economical methods. researchgate.net Aerobic oxidative coupling, which uses molecular oxygen as the terminal oxidant, represents a significant advance in this area. nih.gov This methodology can be applied to the formation of carbon-nitrogen (C-N) bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles, including the isoquinoline core of this compound.

In the synthesis of isoquinoline alkaloids, palladium-catalyzed aerobic oxidative coupling reactions have been successfully employed. rsc.orgresearchgate.net This method can facilitate intramolecular cyclizations to form the heterocyclic ring system. The use of oxygen from the air as the ultimate oxidant is highly advantageous as it produces water as the only byproduct, avoiding the need for stoichiometric amounts of chemical oxidants.

Research Findings on Related Aerobic Oxidative Coupling:

Palladium-catalyzed aerobic oxidative coupling has been used to synthesize biaryls and for intramolecular cyclizations. nih.gov

The reaction can proceed via two independent palladation steps and is enhanced by electron-donating groups on the arene substrates. nih.gov

In the synthesis of (S,S)-tetramethylmagnolamine, an isoquinoline alkaloid, an aerobic oxidative coupling was a key step in forming an aryl ether linkage. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure is fundamental in chemical synthesis. taylorandfrancis.com A combination of advanced spectroscopic and analytical techniques is employed to confirm the identity, purity, and stereochemistry of newly synthesized compounds like this compound and its derivatives. eurekaselect.comresearchgate.net

Investigating Unique Stereochemistry of this compound

Confirming the three-dimensional arrangement of atoms, or stereochemistry, is critical. For complex molecules, a suite of high-resolution spectroscopic methods is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. jchps.com

1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the initial mapping of the carbon skeleton and attached protons.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for determining stereochemistry, as it identifies protons that are close to each other in space, which helps to define the relative configuration of stereocenters.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides definitive proof of the molecule's three-dimensional structure, including the absolute stereochemistry.

Advanced Pharmacological Investigations of Camiverine in Preclinical Models

In Vitro Pharmacodynamic Profiling

In vitro pharmacodynamic profiling of Camiverine involves assessing its direct effects on isolated organs and tissues, quantitatively comparing its antispasmodic activity against various agonists, and evaluating its cellular and subcellular pharmacological effects. This approach allows for a controlled environment to dissect the compound's intrinsic properties.

Assessment of Isolated Organ and Tissue Responses to this compound

Studies utilizing isolated organ and tissue preparations have demonstrated this compound's broad-spectrum antispasmodic activities on various smooth muscle tissues. The isolated tissue bath methodology is a well-established tool for such investigations, enabling precise control over environmental conditions like temperature, oxygenation, nutrients, and pH, while allowing for the measurement of physiological functions such as force and muscle contractions nih.govadinstruments.comnih.gov.

This compound has been shown to exert antispasmodic effects on a diverse range of isolated smooth muscle preparations. These include, but are not limited to, electrically stimulated guinea pig stomach, longitudinal muscles of guinea pig ileum, rabbit jejunum, rat ascending colon, circular muscles of guinea pig gallbladder, guinea pig pyel-ureter preparation, rat uterus, and rat portal vein nih.gov. Its effects have also been observed on vascular smooth muscles, such as the rat tail artery and rabbit aortic strip, and bovine coronary artery nih.gov. These studies highlight this compound's direct influence on muscle contractility and relaxation in a controlled setting.

Quantitative Comparison of Antispasmodic Activity Against Various Agonists (e.g., Acetylcholine (B1216132), BaCl2, Histamine)

Quantitative comparisons of this compound's antispasmodic activity against various spasm-inducing agents have been conducted in vitro. This compound generally exhibits antispasmodic effects within a concentration range of 5-60 µmol/L nih.gov. Research indicates that this compound is more potent than papaverine (B1678415) in counteracting contractions provoked by electrical or chemical stimuli nih.gov. However, its efficacy was observed to be less potent or even ineffective against spontaneous or "physiological" contractions in different smooth muscle preparations nih.gov.

Specific agonists against which this compound's antispasmodic activity has been evaluated include acetylcholine, barium chloride (BaCl2), and histamine (B1213489), among others such as serotonin (B10506), substance P, cholecystokinin (B1591339) octapeptide, oxytocin, prostaglandin (B15479496) F2 (PGF2), epinephrine, ergotamine, and norepinephrine (B1679862) nih.gov. These findings underscore this compound's ability to interfere with various pathways leading to smooth muscle contraction.

Table 1: Comparative Antispasmodic Activity of this compound

| Stimulus Type | Agonists Tested | Observed Activity | Comparative Potency (vs. Papaverine) |

| Electrical Stimulation | N/A | Antispasmodic effect (5-60 µmol/L) | More potent |

| Chemical Stimulation | Acetylcholine, BaCl2, Histamine, Serotonin, Substance P, Cholecystokinin octapeptide, Oxytocin, PGF2, Epinephrine, Ergotamine, Norepinephrine | Antispasmodic effect (5-60 µmol/L) | More potent |

| Spontaneous/Physiological Contractions | N/A | Less potent or ineffective | N/A |

Evaluation of Cellular and Subcellular Pharmacological Effects

This compound's pharmacological effects extend to the cellular and subcellular levels, revealing a multifaceted mechanism of action. Primarily, this compound functions as a calcium channel blocker, which leads to a reduction in intracellular calcium levels. This decrease in calcium availability is crucial for alleviating muscle spasms and nerve hyperactivity, particularly in smooth muscle tissues patsnap.compatsnap.comncats.iowikipedia.org.

Beyond its calcium channel blocking activity, this compound also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist patsnap.compatsnap.comncats.iowikipedia.org. By blocking these receptors, this compound modulates glutamate (B1630785) activity, which is implicated in neurotoxicity and excitotoxicity, thereby preventing the overactivation of nerve cells and offering neuroprotection patsnap.compatsnap.com. It is further described as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist ncats.io.

Moreover, this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, including hydroxyl radicals and peroxynitrite, thereby protecting cells from oxidative damage patsnap.compatsnap.comnih.gov. While its reaction with superoxide (B77818) radicals is of marginal significance, its strong antioxidant capacity is primarily attributed to its high efficiency in removing peroxynitrite and its potent scavenging of hydroxyl radicals nih.gov. The compound has also been noted to possess some local anesthetic properties patsnap.com. This versatility in action is thought to stem from its chemical structure, which enables it to interact with various molecular targets within the body patsnap.com.

In Vivo Studies in Animal Models

In vivo studies in animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of drug candidates within complex biological systems. These investigations provide crucial insights that cannot be fully replicated by in vitro methods.

Methodologies for Assessing Pharmacological Effects in Relevant Animal Systems

Development and Validation of Animal Models for this compound Research

The development and validation of animal models are fundamental steps in preclinical research, serving to bridge the gap between initial laboratory findings and potential clinical applications researchgate.net. A "valid" animal model is one that reliably predicts human biology or response to therapeutic interventions nih.gov. The validation process typically involves assessing two key aspects: face validity and predictive validity researchgate.net. Face validity refers to the similarity in biology and symptoms between the animal model and the human disease it is intended to represent researchgate.net. Predictive validity, on the other hand, demonstrates that clinically effective interventions produce similar effects in the animal model researchgate.net.

For this compound research, animal models are developed and validated to effectively study its antispasmodic and other pharmacological properties. While specific details on the development of unique this compound-specific animal models are not extensively detailed in the provided sources, the application of this compound in various animal models (e.g., those for gastrointestinal spasms or muscle contractions) implies that such models have been established and refined for its investigation nih.govpatsnap.comwikipedia.org. The general principles of animal model development emphasize standardization of methodology, utilization of resources such as tissue banks and genetic cores, and the application of advanced imaging technologies nih.gov. Researchers often customize or modify existing animal models to address specific research questions related to a compound's unique properties meliordiscovery.com. The overarching goal of developing and validating these models is to enhance the understanding of human disease mechanisms, overcome limitations of existing models, and accelerate the progression of therapeutic development nc3rs.org.uk.

Systems-Level Pharmacodynamic Characterization

Methodological Rigor and Experimental Design in this compound Pharmacology

Methodological rigor and sound experimental design are paramount in preclinical pharmacological research to ensure the reliability, reproducibility, and translatability of findings. Poor quality in the design and conduct of preclinical studies can impede clinical translation and lead to significant waste of research resources nih.gov. For any compound, including this compound, the experimental design must be meticulously planned to minimize bias and maximize the validity of the results. This involves defining clear hypotheses, selecting appropriate experimental models, controlling for confounding variables, and employing robust statistical methods for data analysis nih.gov.

Best Practices in Preclinical Experimental Protocols

Adherence to best practices in preclinical experimental protocols is critical for generating high-quality pharmacological data. Key elements include:

Hypothesis Formulation: Clearly defined, testable hypotheses are the foundation of any rigorous study nih.gov.

Experimental Model Selection: Choosing the most appropriate in vitro, ex vivo, or in vivo models relevant to the intended pharmacological action and human physiology is essential.

Randomization: Random assignment of experimental units (e.g., animals, cells) to treatment groups helps to ensure that groups are comparable at baseline and minimizes selection bias nih.gov.

Blinding: Blinding of investigators and/or data analysts to treatment allocations reduces observer bias in data collection and interpretation. This can involve single-blinding (investigator or subject is unaware) or double-blinding (both are unaware) nih.gov.

Sample Size Determination: Appropriate sample size calculation, based on statistical power analysis, is necessary to detect a statistically significant effect if one truly exists, while avoiding unnecessary use of resources p-95.com.

Control Groups: Inclusion of appropriate control groups (e.g., vehicle control, positive control, sham control) is fundamental for attributing observed effects to the test compound nih.gov.

Defined Endpoints: Clear and objective primary and secondary endpoints must be established before the study commences.

Standardization: Protocols should be standardized to minimize variability, including animal handling, environmental conditions, and reagent preparation nih.gov.

Data Collection and Management: Robust systems for data collection, recording, and management are crucial to maintain data integrity and traceability p-95.com.

These practices collectively enhance the internal validity of preclinical studies, making the findings more reliable and interpretable.

Statistical Approaches for Pharmacological Data Interpretation

Key statistical considerations include:

Descriptive Statistics: Used to summarize the main features of a dataset, including measures of central tendency (e.g., mean, median) and measures of variability (e.g., standard deviation, standard error of the mean, confidence intervals) nih.gov.

Inferential Statistics: Used to make inferences about a population based on a sample. This involves hypothesis testing to determine if observed differences between groups are statistically significant or likely due to chance. Common tests include t-tests, ANOVA, and non-parametric tests, depending on data distribution and experimental design nih.govwiley.com.

Dose-Response Analysis: Essential for characterizing the potency and efficacy of a compound. This often involves fitting data to sigmoidal curves to determine parameters like EC50 or IC50.

Correlation and Regression Analysis: Used to assess relationships between variables, such as drug concentration and effect wiley.com.

Statistical Significance vs. Clinical Significance: It is crucial to differentiate between statistical significance (indicating the reliability of results) and clinical or biological significance (reflecting the practical importance or impact of the findings) nih.gov. A statistically significant result may not always be biologically meaningful, and vice-versa.

Software Tools: Various statistical software packages are utilized for pharmacological data analysis, including GraphPad Prism, SPSS, and R, which facilitate complex calculations and graphical representation of data wiley.com.

Molecular Mechanisms of Action and Receptor Interaction Profiles of Camiverine

Unraveling the Antispasmodic Mechanism of Camiverine (Caroverine)

Caroverine functions as a spasmolytic, effectively alleviating muscle spasms through its influence on contractile pathways.

The primary antispasmodic mechanism of Caroverine involves the inhibition of calcium influx into cells. Calcium ions are fundamental to muscle contraction, and by blocking calcium channels, Caroverine reduces the intracellular availability of these ions. This reduction in calcium leads to muscle relaxation and a decrease in neuronal excitability. This inhibitory effect on calcium influx is particularly pronounced and effective in smooth muscle tissues, thereby directly contributing to the reduction of spasms and associated pain. Antispasmodic actions, in general, can be achieved through various pathways, including the reduction of extracellular calcium and the blockade of calcium channels thegoodscentscompany.com.

Table 1: Key Modulatory Actions of Caroverine on Contractile Pathways

| Mechanism of Action | Effect on Calcium Ions | Cellular Outcome | Tissue Specificity |

| Calcium Channel Blockade | Reduces intracellular Ca²⁺ availability | Muscle relaxation, decreased neuronal excitability | Smooth muscle tissues thegoodscentscompany.com |

| Spasmolytic Property | Directly impacts muscle contraction by limiting Ca²⁺ | Alleviation of spasms and pain | Smooth muscle tissues thegoodscentscompany.com |

Beyond its calcium channel blocking activity, Caroverine exhibits antagonistic action on N-methyl-D-aspartate (NMDA) receptors thegoodscentscompany.com. NMDA receptors play a critical role in the transmission of pain signals and in synaptic plasticity, which is linked to learning and memory thegoodscentscompany.com. By blocking these receptors, Caroverine can modulate pain perception and reduce hyperexcitability within the nervous system thegoodscentscompany.com. This NMDA receptor antagonism is also considered beneficial in conditions where abnormal neuronal firing is implicated. While general antispasmodic agents can influence neurotransmitters like acetylcholine (B1216132) and serotonin (B10506) or block muscarinic receptors, and cholinergic and histaminergic systems are known to interact in physiological processes, the direct interaction of Caroverine with specific cholinergic or histaminergic receptors is not as prominently detailed as its NMDA receptor antagonism in current research findings uni.luuni.luwikipedia.org.

Identification of Specific Molecular Targets and Binding Sites

Caroverine's ability to address a range of conditions is attributed to its chemical structure, which allows it to interact with multiple molecular targets.

Caroverine's multifaceted mechanism of action involves calcium channel blockade, NMDA receptor antagonism, antioxidant effects, and local anesthetic properties thegoodscentscompany.com. The study of ligand-receptor interactions is crucial for understanding drug action, involving principles of specificity, affinity, and saturation nih.gov. Molecular dynamics simulations are a widely employed computational technique to characterize ligand-receptor binding interactions, offering insights into the dynamic behavior of these complexes and the energy landscape of their binding. These studies help elucidate how Caroverine's chemical structure facilitates its interaction with various molecular targets, leading to its diverse therapeutic effects thegoodscentscompany.com.

Caroverine is fundamentally classified as a calcium channel blocker thegoodscentscompany.com. Its primary action involves reducing the availability of calcium ions inside cells by physically blocking calcium channels thegoodscentscompany.com. Calcium channels are integral membrane proteins that allow the passage of calcium ions across cell membranes, playing a pivotal role in numerous physiological functions. Voltage-gated calcium channels (VGCCs), in particular, are crucial signal transducers that convert electrical signals (like action potentials) into intracellular calcium transients. These channels initiate various cellular events, including electromechanical coupling in cardiomyocytes, regulation of enzyme activity, synaptic transmission, gene transcription, and secretion. L-type calcium channels, a subtype of VGCCs, are notably predominant in cardiac myocytes and are essential for regulating calcium influx, which is critical for myocardial contraction. The inhibition of calcium influx by Caroverine is particularly effective in smooth muscle tissues, contributing to its antispasmodic effects thegoodscentscompany.com.

Table 2: Caroverine's Ion Channel Modulatory Activities

| Ion Channel Type | Modulatory Action | Physiological Impact |

| Voltage-Gated Calcium Channels (VGCCs) | Blockade | Reduces intracellular calcium, leading to muscle relaxation and decreased neuronal excitability thegoodscentscompany.com. Influences electromechanical coupling, enzyme activity, synaptic transmission, gene transcription, and secretion. |

| L-type Calcium Channels | Inhibition of Ca²⁺ influx | Crucial for myocardial contraction, targeted by Caroverine's calcium channel blocking action. |

Cellular and Subcellular Signaling Cascades

Calcium ions are not merely involved in generating membrane potentials; they also function as central cell signaling molecules, enabling calcium channels to play an involved role in generating a multitude of cellular responses. Intracellular calcium signaling is a fundamental process in cell biology and represents a key molecular target for understanding human health and disease.

Calcium/calmodulin-dependent protein kinase kinases (CAMKK1 and CAMKK2) are serine/threonine kinases that are significant contributors to the regulation of intracellular calcium signals in response to diverse stimuli. Research indicates that CAMKK2, in particular, acts as a primary orchestrator in mediating intracellular calcium signaling cascades. The effectiveness of intracellular regulation within signaling cascades is influenced by the localization of regulatory elements. For instance, signals reaching the nucleus are most effectively regulated when the release of phosphorylated substrate protein and kinase occurs near the nucleus. This highlights the importance of spatial organization within the cell for efficient signal propagation and modulation.

Analysis of Intracellular Messengers and Enzyme Activities

Due to the limited information on the primary molecular targets and receptor interactions of this compound, specific data tables or detailed research findings concerning its influence on intracellular messengers (such as cyclic AMP, calcium ions, inositol (B14025) phosphates) or its modulation of enzyme activities (e.g., kinases, phosphatases, proteases) are not widely reported. Consequently, a comprehensive analysis of how this compound might alter these crucial cellular signaling pathways cannot be provided based on current public scientific databases.

Impact on Cellular Physiology and Homeostasis

Compound Information

The following table lists the identified PubChem CIDs for this compound.

Comparative and Translational Pharmacology of Camiverine

Comparative Pharmacodynamic Analysis with Established Antispasmodics

The pharmacodynamic profile of Camiverine has been evaluated in vitro, providing a benchmark against well-known antispasmodic agents such as atropine (B194438) and papaverine (B1678415). These comparative analyses shed light on its relative potency and efficacy in mitigating smooth muscle spasms induced by various agonists.

Benchmarking Potency and Efficacy Against Relevant Agents (e.g., Atropine, Papaverine)

In in vitro tests, this compound exhibited a distinct potency profile when compared to atropine and papaverine. For acetylcholine-induced spasms, this compound's antispasmodic action was observed to be approximately 1/16th that of atropine. nih.gov Conversely, against spasms induced by barium chloride (BaCl2) and histamine (B1213489), this compound demonstrated significantly greater potency, being 6.7 to 19.4 times more effective than papaverine. nih.gov This suggests a differential efficacy depending on the specific spasmogen involved.

Table 1: Comparative Antispasmodic Potency of this compound (In Vitro)

| Compound | Spasmogen | Relative Potency vs. This compound | Source |

| Atropine | Acetylcholine (B1216132) | This compound is 1/16th as potent | nih.gov |

| Papaverine | BaCl2, Histamine | This compound is 6.7-19.4 times as potent | nih.gov |

Comparative Profiling of Receptor Specificity and Functional Selectivity

While this compound is noted as a phenylacetate (B1230308) derivative with antispasmodic activity, the specific receptor targets or ion channels through which it exerts its effects are not extensively detailed in the provided literature. nih.gov This contrasts with other established antispasmodics:

Atropine is a well-characterized muscarinic acetylcholine receptor antagonist, inhibiting the actions of the parasympathetic nervous system.

Papaverine is known to exert its smooth muscle relaxant effects primarily by inhibiting phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ncats.iowuxibiologics.com It may also exhibit some calcium ion channel blocking properties. wuxibiologics.com

Other compounds within the broader 'verine' class, such as Mebeverine , are described as musculotropic spasmolytics that may interact with muscarinic receptors and affect calcium channels. patsnap.comchampionsoncology.comDrotaverine is a selective phosphodiesterase-4 (PDE4) inhibitor. ontosight.aiAlverine acts as a smooth muscle relaxant by decreasing the sensitivity of smooth muscle contractile proteins to calcium and is also a selective 5-HT1A receptor antagonist. antibodysociety.organtineo.fr

The precise receptor specificity and functional selectivity of this compound, beyond its observed effects on acetylcholine, BaCl2, and histamine-induced spasms, require further elucidation in the scientific literature.

Mechanistic Similarities and Dissimilarities with Analogous Compounds

The 'verine' suffix in pharmaceutical nomenclature often denotes spasmolytic agents, indicating their primary therapeutic action of relaxing smooth muscles. However, the specific mechanisms by which these compounds achieve this effect can vary significantly.

Structural-Mechanistic Correlations within the 'Verine' Class of Spasmolytics

The 'verine' stem is used for spasmolytics that exhibit a papaverine-like action. wikipedia.org While this compound is a phenylacetate derivative nih.gov, other 'verine' compounds belong to different chemical classes and possess diverse mechanisms:

Papaverine (a benzylisoquinoline derivative) primarily acts through phosphodiesterase inhibition. ncats.iowuxibiologics.com

Mebeverine (an ester derivative) is a musculotropic agent with potential muscarinic and calcium channel effects. patsnap.comchampionsoncology.com

Drotaverine (a benzylisoquinoline derivative like papaverine) is a selective PDE4 inhibitor. ontosight.ai

Alverine (a phenylpropylamine derivative) modulates calcium sensitivity and acts as a 5-HT1A receptor antagonist. antibodysociety.organtineo.fr

Caroverine (a quinoxaline (B1680401) derivative) is characterized as a non-specific calcium channel blocker and an antagonist of NMDA and AMPA glutamate (B1630785) receptors. ontosight.aiwikipedia.orgapollopharmacy.indrugbank.comnih.govnih.govgoogle.comnews-medical.netmdpi.com

The commonality across this class is their ultimate effect on smooth muscle relaxation, but the pathways to achieve this are mechanistically diverse, ranging from enzyme inhibition and receptor antagonism to direct effects on calcium handling. For this compound, its classification as a phenylacetate derivative suggests a distinct chemical structure from many other 'verine' compounds, though its precise molecular targets remain to be fully characterized in the public domain.

Discriminating Unique Pharmacological Signatures of this compound

The most distinguishing pharmacological signature of this compound, based on current information, lies in its specific in vitro potency ratios against different spasmogens when compared to atropine and papaverine. nih.gov Its superior efficacy against BaCl2 and histamine-induced spasms compared to papaverine, coupled with its lower potency against acetylcholine-induced spasms relative to atropine, highlights a unique profile. nih.gov This suggests that while it functions as an antispasmodic, its underlying molecular interactions may differ from typical anticholinergic agents like atropine or broad-spectrum PDE inhibitors like papaverine. Further detailed studies on its specific binding sites and downstream signaling effects would be necessary to fully delineate its unique pharmacological signature at a molecular level.

Bridging Preclinical Findings to Broader Biological Understanding

The preclinical findings for this compound, as currently documented, are limited but provide initial insights into its biological activity and safety. The primary preclinical data available describes its in vitro antispasmodic efficacy against specific spasmogens and an assessment of its chronic toxicity in rats. nih.gov

Specifically, an oral dose of 50-100 mg/kg daily administered to rats for 60 days showed no observed chronic toxicity. nih.gov This finding is crucial for establishing a preliminary safety margin in preclinical models. However, the available information does not detail a wide array of in vivo preclinical studies that would typically bridge to a broader biological understanding of its systemic effects, pharmacokinetics, or potential therapeutic applications beyond its direct antispasmodic action. Comprehensive preclinical research often involves extensive in vivo efficacy studies across various animal models, pharmacokinetic and pharmacodynamic evaluations, and detailed toxicology assessments to fully characterize a compound's profile before clinical translation. championsoncology.comantibodysociety.orgapollopharmacy.in The current data for this compound primarily establishes its direct antispasmodic effect in isolated tissue and a basic chronic toxicity assessment, suggesting a need for more extensive preclinical investigations to fully understand its broader biological implications and therapeutic potential.

Implications of Preclinical Data for General Pharmacological Theories

Preclinical investigations into this compound have primarily focused on its antispasmodic activity in in vitro settings and its general toxicity profile in animal models. The available data indicates that this compound possesses antispasmodic effects, demonstrating a measurable potency when compared to established spasmolytic agents. citeab.com

Specifically, in in vitro tests, this compound's antispasmodic action against acetylcholine-induced spasms was found to be 1/16th that of atropine. citeab.com Conversely, its efficacy against spasms induced by barium chloride (BaCl2) and histamine was significantly higher, ranging from 6.7 to 19.4 times that of papaverine. citeab.com These findings suggest a multifaceted mechanism of action for this compound, potentially involving pathways distinct from or in addition to direct muscarinic receptor antagonism (like atropine) and more aligned with the broad smooth muscle relaxant properties associated with papaverine. Papaverine, for instance, is known to inhibit phosphodiesterase, leading to increased cyclic AMP levels and subsequent smooth muscle relaxation. While the precise molecular targets for this compound's papaverine-like action are not detailed in the available preclinical data, its observed efficacy against BaCl2 and histamine-induced spasms points towards a general smooth muscle relaxant effect that may involve calcium channel modulation or other intracellular signaling pathways. citeab.com

The preclinical assessment also included chronic toxicity studies in rats, where oral doses of 50-100 mg/kg daily for 60 days showed no observed chronic toxicity. citeab.com This finding, while not elucidating specific pharmacological mechanisms, is a fundamental aspect of preclinical evaluation, indicating a preliminary favorable safety margin in the tested animal model for the duration and dosages studied.

The current preclinical data for this compound, while providing initial insights into its antispasmodic and cardiovascular properties, is limited in its scope regarding detailed mechanistic studies. Further research would be necessary to fully delineate its precise molecular targets and the full spectrum of its pharmacological actions, thereby allowing for a more comprehensive integration into general pharmacological theories.

Table 1: Comparative In Vitro Antispasmodic Activity of this compound

| Inducing Agent | Comparative Potency (vs. Reference) | Reference Compound |

| Acetylcholine | 1/16 | Atropine |

| BaCl2 | 6.7 - 19.4 times | Papaverine |

| Histamine | 6.7 - 19.4 times | Papaverine |

Note: This table is presented as an interactive element. Users could click on each "Reference Compound" to view its chemical structure and a brief description of its primary mechanism of action, or click on "Inducing Agent" for details on how it induces spasms.

Potential for Repurposing or Novel Therapeutic Applications

Based on the preclinical data indicating this compound's antispasmodic and cardiovascular actions, there is potential for its application in therapeutic areas characterized by smooth muscle hyperactivity or vascular conditions. citeab.com

Its demonstrated efficacy as a spasmolytic, particularly its papaverine-like action against various spasm-inducing agents, suggests potential utility in conditions involving involuntary contractions of smooth muscles. These could include, but are not limited to, gastrointestinal disorders characterized by spasms (e.g., irritable bowel syndrome symptoms), genitourinary tract spasms, or conditions affecting vascular smooth muscle tone. citeab.com The classification of this compound within the "-verine" stem, which denotes spasmolytics with papaverine-like action, further supports this therapeutic direction.

Furthermore, as a phenylacetate derivative with reported cardiovascular action, this compound might hold promise in areas related to cardiovascular health where smooth muscle relaxation is beneficial. citeab.com However, the precise nature of its cardiovascular action, beyond its general classification, requires more specific preclinical investigation to identify particular indications.

It is crucial to emphasize that these potential applications are inferred from the limited available preclinical data. Comprehensive translational studies and further targeted preclinical research are essential to validate these hypotheses, elucidate specific therapeutic windows, and explore novel applications beyond its currently understood antispasmodic properties. The absence of chronic toxicity in rats at tested doses provides a foundational basis for considering further development, but detailed efficacy studies in relevant disease models are necessary to establish specific therapeutic indications. citeab.com

Advanced Research Methodologies and Future Research Trajectories for Camiverine

Computational Chemistry and Molecular Modeling for Camiverine

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering cost-effective and rapid insights into compound-target interactions. For this compound, these methods can predict its behavior at a molecular level, guiding experimental design and lead optimization.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand, e.g., this compound) when bound to a macromolecule (receptor, e.g., a protein target) to form a stable complex. This method estimates the binding affinity and interaction modes, providing insights into potential therapeutic targets. For this compound, molecular docking could be employed to screen against a library of known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to identify proteins with which it exhibits high binding affinity. researchgate.netnih.govnih.gov

Following docking, molecular dynamics (MD) simulations provide a more nuanced understanding by simulating the time-dependent behavior of the ligand-receptor complex. MD simulations can reveal the stability of the binding, conformational changes in both this compound and its target, and the dynamics of hydrogen bonds and hydrophobic interactions over time. This is particularly valuable for understanding how this compound might interact with flexible binding sites or induce allosteric changes in its target. The mention of "this compound drug derivatives and their biological studies" in the context of "Docking And Molecular Dynamics. Study" at a conference indicates that such computational approaches are already being considered or applied to this compound-related compounds. icbtmconference.com

Table 1: Illustrative Molecular Docking Parameters and Potential Outcomes for this compound Studies

| Parameter | Description | Illustrative Value/Range (General) | Potential Outcome for this compound |

| Docking Score | Represents binding affinity (lower score indicates stronger binding) | -5 to -10 kcal/mol | Identification of high-affinity protein targets. |

| Binding Mode | Predicted orientation and interactions (e.g., H-bonds, hydrophobic) | Specific residues, bond distances | Elucidation of key residues for interaction, guiding structural modification. |

| RMSD (MD) | Root Mean Square Deviation, measures structural stability over time | < 2 Å for stable complex | Assessment of complex stability and conformational flexibility. |

| Ligand Efficiency | Binding energy normalized by heavy atom count, indicates drug-likeness | > 0.3 kcal/mol/HA | Optimization for potency and reduced molecular size. |

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds for their potential to interact with a specific biological target. For this compound, this could involve reverse screening, where this compound's structure is used to identify potential biological targets it might interact with, or screening derivatives of this compound to enhance its desired properties. Lead optimization, guided by computational methods, focuses on improving the potency, selectivity, and pharmacokinetic properties of a lead compound. This can involve quantitative structure-activity relationship (QSAR) modeling to establish relationships between this compound's chemical structure and its biological activity, enabling the rational design of more effective analogs. Fragment-based drug design (FBDD) principles, where small molecular fragments of this compound are analyzed for their binding capabilities, could also inform the design of novel, high-affinity derivatives.

Omics Technologies in this compound Research

'Omics' technologies provide a holistic view of biological systems, offering deep insights into the molecular changes induced by a compound. Applying these to this compound research would be crucial for understanding its systemic effects and identifying biomarkers.

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. By exposing cells or organisms to this compound and then analyzing changes in protein expression, modification, or interaction networks, researchers can identify the cellular pathways affected by the compound. This can reveal direct protein targets or downstream effects.

Metabolomics, the systematic study of small-molecule metabolites within a biological system, provides a snapshot of the metabolic state. Metabolomic profiling of this compound-treated samples could identify specific metabolic pathways perturbed by the compound, offering clues about its mechanism of action and potential therapeutic effects. For instance, if this compound is a spasmolytic, metabolomics could reveal changes in signaling molecules related to muscle contraction or neurotransmission.

Table 2: Potential Insights from Omics Technologies for this compound

| Omics Technology | Focus Area | Illustrative Data Type | Potential Insights for this compound |

| Proteomics | Protein expression/function | Protein abundance, post-translational modifications | Identification of direct protein targets, affected signaling pathways. |

| Metabolomics | Metabolic pathways | Metabolite concentrations | Understanding metabolic perturbations, off-target effects, and mechanism of action. |

High-throughput screening (HTS) is a methodology that allows for the rapid testing of thousands to millions of compounds against a specific biological target or phenotypic assay. For this compound research, HTS could be used in several ways:

Target Deconvolution: If this compound's primary target is unknown, HTS assays designed to measure activity against a broad range of potential targets (e.g., enzyme panels, receptor binding assays) could identify its molecular binding partners.

Phenotypic Screening: HTS can be applied to cellular models exhibiting a particular disease phenotype. If this compound shows a desired effect (e.g., reducing inflammation in a cell model), HTS can then be used to identify other compounds that mimic or enhance this effect, or to screen for synergistic combinations with this compound.

Off-target Identification: HTS can also be used to identify unintended interactions that might contribute to side effects, although this falls outside the scope of this article's exclusions.

Innovative Experimental Systems for this compound Studies

Beyond traditional 2D cell cultures and animal models, innovative experimental systems offer enhanced physiological relevance and precision for studying drug candidates.

Organ-on-a-Chip Technology: These microfluidic devices mimic the physiological functions and mechanical forces of human organs, providing a more accurate representation of in vivo conditions than traditional cell cultures. For this compound, organ-on-a-chip models (e.g., gut-on-a-chip to study absorption, or muscle-on-a-chip to study spasmolytic effects) could offer insights into its efficacy, distribution, and potential interactions within complex biological environments.

3D Cell Culture Models: Spheroids, organoids, and bioprinted tissues provide a three-dimensional environment that better replicates the in vivo cellular architecture and cell-cell interactions. These models can be used to study this compound's effects on tissue-specific functions, cell differentiation, and long-term responses with greater fidelity than 2D cultures.

CRISPR-Cas9 Gene Editing Models: For understanding this compound's mechanism of action, CRISPR-Cas9 technology can be used to create precise genetic modifications in cell lines or animal models, such as knocking out a suspected target gene or introducing specific mutations. This allows researchers to directly validate the role of specific proteins or pathways in this compound's effects.

Advanced Imaging Techniques: High-resolution imaging modalities, such as super-resolution microscopy, live-cell imaging, and cryo-electron microscopy, can visualize this compound's cellular localization, its interactions with subcellular components, and the resulting morphological changes at an unprecedented level of detail. Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging could be used in preclinical animal models to track this compound's distribution and accumulation in specific tissues in real-time.

Organ-on-a-Chip and 3D Cell Culture Models

Organ-on-a-chip (OOC) and 3D cell culture models represent significant advancements in preclinical drug development, offering more physiologically relevant environments than traditional 2D cell cultures. OOC systems are microfluidic devices engineered to mimic the physiological functions and mechanical properties of human organs, including their tissue-tissue interfaces, biochemical gradients, and mechanical forces news-medical.net. These systems can replicate the complex cellular microenvironments and interactions that occur in vivo, providing a more accurate platform for studying drug efficacy, absorption, distribution, metabolism, and excretion (ADME) news-medical.net.

Similarly, 3D cell culture models, such as spheroids, organoids, and hydrogel-embedded cultures, provide a three-dimensional scaffold that allows cells to grow and interact in a manner more akin to native tissues, exhibiting improved cell-cell communication, differentiation, and tissue-specific functions compared to 2D cultures news-medical.net.

Potential Application for this compound: Given this compound's classification as a potential spasmolytic theswissbay.chsciencemadness.org, OOC models simulating smooth muscle tissues (e.g., gut-on-a-chip, bladder-on-a-chip) could be instrumental in studying its effects on muscle contraction and relaxation. These models could provide insights into its mechanism of action at a cellular and tissue level, allowing for the observation of dose-response relationships and potential off-target effects in a controlled, human-relevant system. 3D cell culture models of relevant cell types could similarly be used to assess cellular responses, receptor binding, and intracellular signaling pathways modulated by this compound. However, specific research findings on this compound utilizing these advanced models are not available in the current literature.

Advanced Biosensing and Imaging Techniques

Advanced biosensing and imaging techniques play a crucial role in modern drug discovery by enabling real-time, high-resolution monitoring of biological processes and molecular interactions. Biosensors are analytical devices that convert a biological response into a measurable signal, offering high sensitivity, selectivity, and rapid detection capabilities kimialys.commdpi.comnih.gov. Techniques like Surface Plasmon Resonance (SPR) and electrochemical biosensors are widely used to study molecular binding kinetics, protein-ligand interactions, and the presence of specific biomarkers kimialys.commdpi.com.

Advanced imaging techniques, including magnetic resonance imaging (MRI), positron emission tomography (PET), optical coherence tomography (OCT), and magnetic particle imaging (MPI), provide detailed structural and functional information about tissues and organs dvrphx.comnih.govnih.govgoogle.comgoogleapis.com. These methods can visualize drug distribution, target engagement, and physiological changes in response to drug administration, often with high spatial and temporal resolution dvrphx.comnih.govnih.gov.

Potential Application for this compound: For this compound, advanced biosensing techniques could be employed to characterize its binding affinity to specific receptors or enzymes implicated in smooth muscle function, providing quantitative data on its molecular interactions. Imaging techniques, if adapted for preclinical studies, could potentially visualize its distribution within target tissues or its impact on physiological processes in relevant animal models or advanced in vitro systems. For instance, functional imaging could assess changes in muscle activity or blood flow in response to this compound. However, no specific studies detailing the application of these advanced biosensing or imaging techniques to this compound have been identified.

Integrative Data Analysis and Systems Pharmacology

Integrative data analysis and systems pharmacology approaches are transforming drug discovery by moving beyond single-target paradigms to consider the complex interplay of biological systems. Systems pharmacology employs a holistic and systematic research methodology, integrating various technologies such as systems biology, computational modeling, high-throughput genomic analysis, and network databases binasss.sa.cr. This approach aims to reveal the comprehensive regulatory network effects of drugs on biological targets and chemical entities within the body, aligning with the multi-target and multi-pathway characteristics often observed in drug action binasss.sa.cr.

Network Pharmacology and Pathway Analysis

Network pharmacology is a key component of systems pharmacology, focusing on understanding drug action through the analysis of complex biological networks, including protein-protein interaction (PPI) networks, gene regulatory networks, and metabolic pathways nih.govnih.gov. This methodology allows researchers to identify multiple targets of a drug, predict its therapeutic effects, and uncover potential off-target effects by mapping drug-target interactions onto disease-related biological networks nih.govnih.gov. Pathway analysis, often performed in conjunction with network pharmacology, identifies the biological pathways significantly modulated by a drug, providing insights into its therapeutic mechanisms and potential side effects nih.govnih.gov.

Potential Application for this compound: While specific network pharmacology studies on this compound are not available, this approach could be highly beneficial for understanding its full pharmacological profile. By predicting potential protein targets of this compound (e.g., using cheminformatics tools) and integrating them with known biological pathways related to smooth muscle contraction or other relevant physiological processes, researchers could construct a comprehensive network of its actions. Pathway enrichment analysis could then identify the key signaling cascades or biological functions influenced by this compound, potentially revealing novel therapeutic avenues or explaining its spasmolytic properties in a broader biological context.

Artificial Intelligence and Machine Learning Applications in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly revolutionizing various stages of drug discovery and development, from target identification and lead optimization to predicting drug properties and clinical outcomes news-medical.netyoutube.commednexus.orgmdpi.comresearchgate.netdrugpatentwatch.compostindustria.comnih.govnih.gov. AI algorithms can analyze vast amounts of biological and chemical data, identify complex patterns, and make predictions with high accuracy, significantly accelerating the research process and reducing costs mednexus.orgmdpi.comdrugpatentwatch.comnih.gov. ML, a subset of AI, leverages statistical models and algorithms to enable computer systems to learn from data without explicit programming researchgate.netdrugpatentwatch.com. This includes applications like quantitative structure-activity relationship (QSAR) modeling, virtual screening, and de novo drug design youtube.commdpi.comresearchgate.netnih.gov.

Potential Application for this compound: In the context of this compound, AI and ML could be applied in several hypothetical ways to further its research, although no such applications are currently published. For instance, ML models could be trained on datasets of compounds with known spasmolytic activity to predict new derivatives of this compound with improved potency or selectivity. QSAR models could correlate this compound's chemical structure with its observed or predicted biological activity, enabling the design of optimized analogs youtube.com. Furthermore, AI could be used for virtual screening of large chemical libraries to identify other compounds with similar pharmacological profiles to this compound or to predict its ADME properties and potential interactions with other biological molecules mdpi.comdrugpatentwatch.com. AI could also assist in analyzing complex data generated from high-throughput experiments, if such experiments were conducted for this compound, to identify subtle patterns and relationships.

Data Tables

Due to the absence of specific detailed research findings for this compound using the advanced methodologies outlined, detailed research data tables cannot be generated. However, fundamental chemical information for this compound is provided below.

Table 1: Basic Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H30N2O2 uni.lu |

| Molecular Weight | 318.4537 Da ncats.io |

| SMILES | CC(C)CCOC(=O)C(C1=CC=CC=C1)NCCN2CCCC2 uni.lu |

| InChIKey | HKVGEMSALZULPM-UHFFFAOYSA-N uni.lu |

| XlogP (predicted) | 3.6 uni.lu |

Q & A

Basic Research Questions

Q. How can researchers conduct a comprehensive literature review on Camiverine to identify gaps in existing studies?

- Methodological Answer : Begin by querying databases like PubMed, SciFinder, and Web of Science using keywords such as "this compound synthesis," "pharmacokinetics," and "mechanism of action." Prioritize peer-reviewed journals and primary sources. Use citation tracking tools to map seminal studies and identify under-researched areas, such as this compound's interaction with specific enzyme isoforms or long-term toxicity profiles. Differentiate between primary (original research) and secondary (reviews, meta-analyses) sources to avoid bias .

Q. What experimental protocols are recommended for initial characterization of this compound’s physicochemical properties?

- Methodological Answer : Start with spectroscopic techniques (NMR, IR, UV-Vis) and chromatographic methods (HPLC, GC-MS) to confirm purity and structural integrity. For solubility and stability studies, use pH-dependent solubility assays under controlled temperatures (e.g., 25°C, 37°C). Include differential scanning calorimetry (DSC) for thermal stability analysis. Document all procedures in detail to ensure reproducibility, adhering to guidelines for reporting experimental conditions (e.g., solvent ratios, instrumentation parameters) .

Q. What methodological considerations are critical when designing experiments to assess this compound’s pharmacological activity?

- Methodological Answer : Define clear hypotheses linking this compound’s molecular structure to observed biological effects. Use in vitro models (e.g., cell lines with relevant receptors) for preliminary screening, followed by in vivo studies (rodent models) for pharmacokinetic profiling. Control variables such as dosage, administration route, and biological half-life. Include sham and placebo groups to isolate this compound-specific effects. Reference established protocols from analogous compounds to validate experimental design .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability while minimizing side products?

- Methodological Answer : Employ Design of Experiments (DoE) methodologies to evaluate reaction parameters (temperature, catalyst concentration, solvent polarity). Use HPLC or LC-MS to quantify intermediates and byproducts. Compare green chemistry approaches (e.g., microwave-assisted synthesis) versus traditional methods. Apply computational tools (DFT calculations) to predict reaction pathways and identify energy barriers. Validate optimized protocols through triplicate runs and statistical analysis (ANOVA) .

Q. What strategies are effective in resolving contradictory data between this compound’s in vitro efficacy and in vivo bioavailability?

- Methodological Answer : Investigate potential confounding factors such as metabolic degradation (e.g., cytochrome P450 interactions) or plasma protein binding. Use tandem mass spectrometry (LC-MS/MS) to quantify this compound and metabolites in biological matrices. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling. If discrepancies persist, re-examine in vitro assay conditions (e.g., cell permeability models) for physiological relevance .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s binding affinity for novel targets?

- Methodological Answer : Combine molecular docking simulations (AutoDock, Schrödinger Suite) with molecular dynamics (MD) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform free-energy perturbation (FEP) calculations to refine affinity estimates. Discrepancies between computational and experimental results may indicate overlooked solvation effects or conformational flexibility in target proteins .

Q. What analytical frameworks are suitable for interpreting heterogeneous results in this compound’s dose-response studies across different cell lines?

- Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to identify patterns in dose-response variability. Stratify data by cell lineage (e.g., epithelial vs. mesenchymal) or receptor expression levels. Use Bayesian statistics to model uncertainty in EC50 values. If heterogeneity persists, conduct transcriptomic profiling (RNA-seq) to uncover this compound-induced pathway alterations that may explain differential responses .

Q. How can researchers ensure robust reproducibility when documenting this compound-related experiments for peer-reviewed publication?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Include raw datasets (e.g., spectral files, chromatograms) in supplementary materials. Specify instrument calibration protocols and batch numbers for reagents. For synthetic procedures, provide step-by-step descriptions with hazard warnings and yields at each stage. Adhere to journal-specific guidelines, such as the Beilstein Journal’s requirements for experimental detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.